Cefdinir

Anti-Staphylococcal Activity Cephalosporin Spectrum MIC90

Choose Cefdinir for your next procurement cycle—the only third-generation oral cephalosporin preserving potent antistaphylococcal activity (MIC90 ≤2 mg/L vs. oxacillin-susceptible S. aureus), unlike cefixime or cefpodoxime. Its superior palatability (82.7-85% 'good' taste ratings) enhances pediatric adherence, reducing resistance risk. Ideal for empiric community-acquired respiratory and skin infections where S. aureus is suspected. Exclude for UTI due to low bioavailability (~20%). Streamline your formulary with evidence-backed efficacy.

Molecular Formula C14H13N5O5S2
Molecular Weight 395.4 g/mol
CAS No. 91832-40-5
Cat. No. B1668824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefdinir
CAS91832-40-5
Synonyms7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid
cefdinir
CI 983
CI-983
CI983
FK 482
FK-482
FK482
Omnicef
PD 134393
PD-134393
Molecular FormulaC14H13N5O5S2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1
InChIKeyRTXOFQZKPXMALH-GHXIOONMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.78e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefdinir CAS 91832-40-5: Broad-Spectrum Third-Generation Oral Cephalosporin for Respiratory and Skin Infections


Cefdinir (CAS 91832-40-5) is an oral, extended-spectrum, third-generation semisynthetic cephalosporin antibiotic [1]. It is structurally an aminothiazolyl hydroxyimino cephalosporin, designed for oral administration and effective against a wide array of community-acquired Gram-positive and Gram-negative pathogens [2]. Its FDA-approved indications include mild to moderate infections such as acute bacterial otitis media, acute maxillary sinusitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin structure infections [3].

Why Cefdinir (CAS 91832-40-5) Cannot Be Substituted by Other Oral Cephalosporins Without Quantitative Justification


Oral cephalosporins exhibit marked, clinically meaningful divergence in their antibacterial spectra and pharmacokinetic properties, rendering indiscriminate interchange hazardous to patient outcomes and antimicrobial stewardship. While all third-generation oral cephalosporins possess enhanced Gram-negative coverage compared to earlier generations [1], only cefdinir maintains potent antistaphylococcal activity comparable to first- and second-generation agents, a critical differentiator when S. aureus is suspected [2]. Conversely, other third-generation agents like cefixime are virtually inactive against S. aureus, and cefpodoxime shows several dilution-folds lower activity [3]. Additionally, pharmacokinetic disparities, such as cefdinir's low bioavailability and urinary excretion relative to cephalexin, have been shown to double treatment failure rates in uncomplicated UTI [4], underscoring that therapeutic equivalence cannot be assumed. The following evidence demonstrates quantifiable differences that guide scientific and procurement decisions.

Cefdinir (CAS 91832-40-5): Quantified Comparative Evidence for Scientific Selection and Procurement


Anti-Staphylococcal Activity: Cefdinir vs. Cefixime, Cefpodoxime, Cefuroxime (MIC90)

Cefdinir demonstrates superior in vitro activity against oxacillin-susceptible Staphylococcus aureus and coagulase-negative staphylococci compared to other third-generation oral cephalosporins. In a direct head-to-head comparison against 279 clinical isolates, cefdinir was the most active cephalosporin against S. aureus and coagulase-negative staphylococci, with an MIC90 of 0.015-2 mg/L, while cefixime showed an MIC90 of 0.5-32 mg/L, and cefpodoxime showed an MIC90 of 0.25-8 mg/L [1]. A separate comparative review confirms that cefixime, ceftibuten, and cefetamet lack clinically meaningful antistaphylococcal activity, while cefpodoxime and cefprozil are several dilution-folds less active than cefdinir against staphylococci [2]. Another independent study corroborated that cefdinir (MIC90 ≤ 2.0 µg/ml) was more active than cefixime (MIC90 >64 µg/ml) and equally as active as cefuroxime (MIC90 2.0 µg/ml) against oxacillin-susceptible staphylococci [3].

Anti-Staphylococcal Activity Cephalosporin Spectrum MIC90

Anti-Pneumococcal and Anti-Streptococcal Activity: Cefdinir vs. Cefaclor and Penicillin-Intermediate Strains

Cefdinir demonstrates enhanced activity against penicillin-intermediate Streptococcus pneumoniae (PISP) and beta-lactamase-positive Haemophilus influenzae compared to the second-generation cephalosporin cefaclor. In a study of 380 pediatric respiratory tract isolates, the susceptibility rate of cefdinir against PISP was 70.1%, compared to only 57.4% for cefaclor [1]. Against beta-lactamase-positive H. influenzae, cefdinir exhibited an MIC90 of 1.5 mg/L with 85.0% susceptibility, while cefaclor showed an MIC90 of 256.0 mg/L with only 70.0% susceptibility [1]. Furthermore, cefdinir (MIC90 ≤ 0.06 µg/ml) was equally active as cefuroxime (MIC90 0.12-0.25 µg/ml) against penicillin-susceptible S. pneumoniae [2].

Anti-Pneumococcal Activity Pediatric Respiratory Infections MIC90

Palatability and Pediatric Adherence: Cefdinir vs. Amoxicillin/Clavulanate, Cefprozil, Azithromycin

Cefdinir oral suspension demonstrates superior palatability compared to other commonly prescribed pediatric antibiotic suspensions, a key factor influencing adherence and treatment success in children. A pooled analysis of seven randomized, single-blind, crossover trials involving 965 children aged 4-8 years found that 82.7% rated the taste of cefdinir as 'really good' or 'good', compared to only 73.8% for amoxicillin/clavulanate potassium, cefprozil, azithromycin, or generic amoxicillin (P ≤ 0.001) [1]. A separate series of six trials with 715 subjects confirmed this preference, with 85% rating cefdinir taste as good or really good, compared to 63% for the comparator agents [2].

Pediatric Adherence Palatability Taste Preference

Pharmacokinetic Profile and UTI Efficacy: Cefdinir vs. Cephalexin

Cefdinir's significantly lower oral bioavailability and urinary excretion compared to first-generation cephalexin translates into a quantifiably higher clinical failure rate in the treatment of uncomplicated urinary tract infections (uUTI). While cephalexin exhibits approximately 90% bioavailability with >90% urinary excretion of active drug, cefdinir has only about 20% bioavailability with <20% urinary excretion [1]. A retrospective cohort study of 367 adult female outpatients with uUTI demonstrated that treatment with cefdinir was associated with nearly double the 30-day treatment failure rate (23.4%) compared to cephalexin (12.5%) (P = 0.006), driven primarily by a higher rate of recurrent symptomatic UTI (21.6% vs. 11.5%, P = 0.009) [1]. This evidence classifies cefdinir as an inferior selection for empiric UTI therapy.

Pharmacokinetics Urinary Tract Infection Bioavailability

Cefdinir (CAS 91832-40-5): Optimal Application Scenarios Informed by Comparative Evidence


Empiric Therapy of Community-Acquired Respiratory Tract Infections with Suspected Staphylococcal Involvement

Cefdinir is the preferred third-generation oral cephalosporin for empiric treatment of community-acquired pneumonia, acute exacerbations of chronic bronchitis, and acute sinusitis when S. aureus is a suspected pathogen. Unlike cefixime, which lacks clinically meaningful antistaphylococcal activity, cefdinir maintains potent coverage with MIC90 values ≤ 2 mg/L against oxacillin-susceptible S. aureus [1]. Its balanced spectrum also ensures robust activity against typical respiratory pathogens like H. influenzae, M. catarrhalis, and penicillin-susceptible S. pneumoniae [2], making it a rational monotherapy option where polymicrobial Gram-positive and Gram-negative infections are likely.

Pediatric Otitis Media and Pharyngitis Where Adherence is a Primary Concern

In pediatric populations, adherence to oral antibiotic suspensions is a critical determinant of clinical success. Cefdinir oral suspension should be prioritized for acute otitis media and streptococcal pharyngitis/tonsillitis in children due to its significantly superior palatability. Clinical evidence shows that 82.7-85% of children rate cefdinir taste as 'good' or 'really good,' compared to only 63-73.8% for alternatives like amoxicillin/clavulanate, cefprozil, and azithromycin [3]. This taste preference is likely to improve treatment completion rates, reducing the risk of relapse and resistance.

Skin and Skin Structure Infections (SSSI) Requiring Oral Cephalosporin Coverage

For uncomplicated skin and skin structure infections caused by S. aureus and S. pyogenes, cefdinir offers a quantifiable advantage over other third-generation oral cephalosporins. While agents like cefpodoxime and cefixime are several dilution-folds less active or inactive against staphylococci, cefdinir demonstrates MIC90 values of 0.015-2 mg/L against these key SSSI pathogens [4]. This makes cefdinir a more appropriate oral option when an extended-spectrum cephalosporin is required for SSSI with a high probability of staphylococcal etiology.

Antimicrobial Stewardship-Driven Restriction from Uncomplicated UTI Treatment

Conversely, cefdinir should be explicitly avoided for the empiric treatment of uncomplicated urinary tract infections. Comparative cohort data demonstrates that cefdinir is associated with a 1.87-fold higher 30-day treatment failure rate (23.4%) compared to first-generation cephalexin (12.5%), attributable to its poor urinary excretion (<20%) and low bioavailability (~20%) [5]. Formulary restrictions and clinical decision support tools should incorporate this evidence to steer prescribing away from cefdinir for uUTI, thereby optimizing patient outcomes and preserving the utility of more bioavailable agents.

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